molecular formula C22H32O9S2 B583383 Di-2-Thienyl-glycolic Acid Hexagol Ester CAS No. 1797030-08-0

Di-2-Thienyl-glycolic Acid Hexagol Ester

Cat. No.: B583383
CAS No.: 1797030-08-0
M. Wt: 504.609
InChI Key: WMDWSORRVDMCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-2-Thienyl-glycolic Acid Hexagol Ester is a complex organic compound characterized by its multiple ethoxy groups and a dithiophenylacetate moiety

Scientific Research Applications

Chemistry

    Polymer Science: Used as a monomer or crosslinker in the synthesis of polymers with unique properties.

    Catalysis: Acts as a ligand in coordination chemistry for the development of novel catalysts.

Biology

    Drug Delivery: Potential use in the design of drug delivery systems due to its hydrophilic nature.

    Bioconjugation: Utilized in the conjugation of biomolecules for various biological assays.

Medicine

    Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry

    Coatings: Used in the formulation of advanced coatings with enhanced durability and resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-2-Thienyl-glycolic Acid Hexagol Ester typically involves a multi-step process:

    Formation of the Ethoxy Chain: The initial step involves the sequential addition of ethylene oxide to ethylene glycol, resulting in the formation of a polyethoxy chain.

    Introduction of the Dithiophenylacetate Moiety: The polyethoxy chain is then reacted with 2-hydroxy-2,2-dithiophen-2-ylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The dithiophenylacetate moiety can be reduced to form thiol derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted ethoxy derivatives.

Mechanism of Action

The mechanism of action of Di-2-Thienyl-glycolic Acid Hexagol Ester involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene Glycol Derivatives: Compounds with similar polyethoxy chains but different terminal groups.

    Dithiophenylacetate Derivatives: Compounds with similar dithiophenylacetate moieties but different linking groups.

Uniqueness

The uniqueness of Di-2-Thienyl-glycolic Acid Hexagol Ester lies in its combination of a long polyethoxy chain with a dithiophenylacetate moiety, providing a balance of hydrophilicity and reactivity that is not commonly found in other compounds.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O9S2/c23-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-21(24)22(25,19-3-1-17-32-19)20-4-2-18-33-20/h1-4,17-18,23,25H,5-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDWSORRVDMCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)(C(=O)OCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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